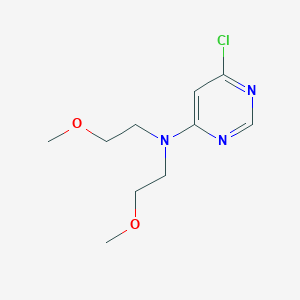

6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3O2/c1-15-5-3-14(4-6-16-2)10-7-9(11)12-8-13-10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKDBINEYDOKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine. As this compound is not extensively documented in publicly available databases, this guide synthesizes information from established chemical principles and data on analogous structures to provide a robust predictive profile. The core of this document focuses on the plausible synthetic route via nucleophilic aromatic substitution (SNAr) and the expected physicochemical and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers interested in utilizing this molecule or similar substituted pyrimidines in drug discovery and medicinal chemistry.

Molecular Identity and Physicochemical Properties

6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine is a substituted pyrimidine featuring a chloro-substituent at the 6-position and a bis(2-methoxyethyl)amino group at the 4-position. The pyrimidine core is a key heterocycle in numerous biologically active compounds, and its functionalization is a cornerstone of medicinal chemistry.

1.1. Structural Information

-

IUPAC Name: 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine

-

Molecular Formula: C₁₀H₁₆ClN₃O₂

-

Molecular Weight: 245.71 g/mol

-

CAS Number: Not assigned (as of the last database search).

Caption: 2D structure of 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine.

1.2. Predicted Physicochemical Properties

The following properties are predicted based on the structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Physical State | Likely a viscous liquid or low-melting solid at room temperature. | Based on the flexible, non-planar side chains. |

| Boiling Point | > 200 °C (at atmospheric pressure) | High due to molecular weight and polar groups. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | The methoxyethyl groups increase polarity over simple alkyl chains. |

| pKa (basic) | ~3-4 | The pyrimidine ring nitrogens are weakly basic. The exocyclic amine nitrogen's basicity is reduced by resonance. |

| LogP | 1.5 - 2.5 | Represents a moderate lipophilicity, a common range for drug-like molecules. |

Synthesis and Purification

The most direct and industrially scalable synthesis of 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a commercially available dichloropyrimidine with a secondary amine.

2.1. Synthetic Rationale

The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms. This deficiency activates the chlorine atoms towards nucleophilic attack. In 4,6-dichloropyrimidine, the chlorine atoms at the C4 and C6 positions are highly susceptible to substitution.[1][2] The reaction with a secondary amine like bis(2-methoxyethyl)amine is expected to proceed regioselectively to yield the mono-substituted product under controlled conditions.

Caption: Proposed synthetic workflow for the target compound.

2.2. Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the amination of dichloropyrimidines.[1][3]

Materials:

-

4,6-Dichloropyrimidine

-

Bis(2-methoxyethyl)amine (CAS 111-95-5)[4]

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Add bis(2-methoxyethyl)amine (1.1 eq) to the stirring suspension.

-

Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity and Chemical Behavior

The chemical reactivity of the title compound is dictated by three main features: the chlorinated pyrimidine ring, the tertiary amine, and the ether linkages in the side chains.

-

Further SNAr Reactions: The remaining chlorine atom at the C6 position is still activated towards nucleophilic substitution, although it may be less reactive than in the starting 4,6-dichloropyrimidine due to the electron-donating effect of the amino group at C4. This allows for the synthesis of unsymmetrical 4,6-disubstituted pyrimidines.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, heteroaryl, amino, or alkynyl groups at the 6-position.

-

Side Chain Stability: The ether linkages in the bis(2-methoxyethyl) groups are generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

Spectroscopic Characterization (Predicted)

No experimental spectra are publicly available. The following are predictions based on the structure and data from related compounds.

4.1. 1H NMR Spectroscopy

-

Pyrimidine Protons: Two singlets (or narrow doublets due to long-range coupling) would be expected for the protons at the C2 and C5 positions of the pyrimidine ring. The C5-H proton is expected to be more upfield than the C2-H proton.

-

Methoxyethyl Protons:

-

A triplet corresponding to the four protons of the -N-CH₂- groups.

-

A triplet corresponding to the four protons of the -CH₂-O- groups.

-

A singlet corresponding to the six protons of the two -O-CH₃ groups.

-

4.2. 13C NMR Spectroscopy

-

Pyrimidine Carbons: Signals for C4 and C6 will be significantly downfield due to their attachment to nitrogen and chlorine. C2 and C5 will also have distinct signals in the aromatic region.

-

Methoxyethyl Carbons: Four distinct signals are expected for the carbons of the side chains: -N-C H₂-, -C H₂-O-, -O-C H₃.

4.3. Mass Spectrometry

-

Molecular Ion (M+): An isotopic cluster would be observed for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The nominal mass would be at m/z 245, with the isotopic peak at m/z 247.

-

Major Fragmentation Pathways:

-

Loss of a methoxyethyl radical (•CH₂CH₂OCH₃).

-

Cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃).

-

Fragmentation of the pyrimidine ring.

-

Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs, particularly as kinase inhibitors in oncology.

-

Kinase Inhibitor Scaffolds: The 4-amino-6-chloropyrimidine core is a "privileged scaffold" that can be elaborated to target the ATP-binding site of various protein kinases. The chlorine at the 6-position serves as a synthetic handle for introducing further diversity.

-

Modulation of Physicochemical Properties: The N,N-bis(2-methoxyethyl) group can be used to fine-tune the solubility, lipophilicity, and metabolic stability of a lead compound. The ether oxygens can act as hydrogen bond acceptors, potentially improving interactions with biological targets.

-

Fragment-Based Drug Discovery: This molecule could serve as a fragment or building block in the synthesis of larger, more complex molecules for screening in drug discovery campaigns.

Safety and Handling

While no specific safety data exists for the title compound, the following precautions should be taken based on its constituent parts and analogous structures.

-

Reactants:

-

Product: The final product should be handled as a potentially harmful chemical.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its precursors.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.

- Good Scents Company. (n.d.). Bis(2-Methoxyethyl)amine.

- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- BDMAEE. (2024). bis(2-methoxyethyl)amine.

- ChemWhat. (n.d.). BIS(2-METHOXYETHYL)AMINE CAS#: 111-95-5.

- Fluorochem. (n.d.). Bis(2-methoxyethyl)amine (CAS 111-95-5).

- CymitQuimica. (n.d.). CAS 5305-59-9: 4-Amino-6-chloropyrimidine.

- PubChem. (n.d.). 4-Amino-6-chloropyrimidine.

- ResearchGate. (2025). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines.

- PMC. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC.

- AA Blocks. (n.d.). 111-95-5 | MFCD00025906 | Bis(2-methoxyethyl)amine.

- PubChem. (n.d.). 4-Amino-6-chloropyrimidin-5-ol.

- Apollo Scientific. (n.d.). 111-95-5 Cas No. | Bis(2-methoxyethyl)amine.

- Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)amine 98% 111-95-5.

- Sigma-Aldrich. (n.d.). 4-Amino-6-chloropyrimidine 97% 5305-59-9.

- ChemicalBook. (2025). 4-AMINO-6-CHLOROPYRIMIDIN-5-YLAMINE | 4316-98-7.

- Santa Cruz Biotechnology. (n.d.). Bis(2-methoxyethyl)amine | CAS 111-95-5 | SCBT.

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.

- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

- MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.

- ChemicalBook. (2025). 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3.

- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - BIS(2-METHOXYETHYL)AMINE.

- ARKAT USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

- J&K Scientific. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Semantic Scholar. (2021). and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar.

- IUCr Journals. (2018). Crystal structures and Hirshfeld surface analyses of bis[N,N-bis(2-methoxyethyl)

- Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu.

- PubChem. (n.d.). 6-chloro-N-methylpyrimidin-4-amine.

- Sigma-Aldrich. (n.d.). 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine.

- ResearchGate. (n.d.). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine.

- ResearchGate. (2025). Spectroscopic Characterization of N,Nbis (2-{[(2,2Dimethyl1,3-Dioxolan-4-yl)Methyl]Amino}Ethyl) N′,N′-Dihydroxyethanediimidamide and Its Complexes.

- ResearchGate. (n.d.). Crystal structures and Hirshfeld surface analyses of bis[N,N-bis(2-methoxyethyl)dithiocarbamato-κS,S′].

- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- Royal Society of Chemistry. (2022). Bis(2-methoxyethyl)ether promoted intramolecular acceptorless dehydrogenative coupling to construct structurally diverse quinazolinones by molecular oxygen. Green Chemistry.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. BenchChem.

- Google Patents. (2005). Process for the preparation of 4,6-dichloropyrimidine.

- PubMed. (2005). Spectroscopic studies of fluorescent dye N, N'- bis(2-hydroxy-5-methyl-benzylidene)-1,2-ethanediamine and its DNA complex in solution. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

Technical Guide: Solubility Profile & Solvent Selection for 6-Chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine

[1][2]

Executive Summary & Physicochemical Identity

Compound: 6-Chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine CAS Number: 1250104-51-8 Molecular Formula: C₁₀H₁₆ClN₃O₂ Molecular Weight: 245.71 g/mol [1][2][3][4][5]

Core Application: This compound serves as a critical electrophilic intermediate in the synthesis of heterocyclic pharmaceuticals, particularly kinase inhibitors. The C-6 chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the bis(2-methoxyethyl) tail provides a polarity-modulating motif often used to improve the bioavailability of the final drug candidate.[1][2]

Solubility Abstract: The molecule exhibits an amphiphilic solubility profile . The lipophilic chloropyrimidine core drives solubility in non-polar organics (DCM, EtOAc), while the ether oxygen atoms in the side chains accept hydrogen bonds, enhancing solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF). It is generally insoluble in water at neutral pH but can be solubilized in aqueous acid.

Structural Analysis & Solubility Mechanism

To select the correct solvent, one must understand the competing forces within the molecule.

Caption: Structural dichotomy of the target compound. The core drives non-polar solubility, while the ether tails broaden compatibility with polar solvents.

Solubility Profile & Solvent Selection Matrix

The following data categorizes solvents based on their utility in synthesis, purification, and analysis.

Table 1: Solubility Classification

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary Extraction: Ideal for partitioning product from aqueous reaction quenches.[1][2] |

| Polar Aprotic | DMF, DMSO, DMAc | High (>100 mg/mL) | Reaction Medium: Preferred for SNAr reactions requiring high temperatures (>80°C). |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Workup & Crystallization: Excellent for extraction; often used as the "good solvent" in recrystallization. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Purification: Product is soluble hot but may precipitate upon cooling (recrystallization potential). |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to High | Reaction Medium: THF is common for low-temp lithiation; Dioxane for transition-metal catalysis.[1][2] |

| Alkanes | Hexanes, Heptane, Cyclohexane | Low / Insoluble | Anti-Solvent: Used to precipitate the product from EtOAc or DCM solutions. |

| Aqueous | Water (pH 7) | Insoluble | Wash Medium: Used to remove inorganic salts during workup. |

Critical Process Application: Synthesis & Workup

The solubility profile dictates the workflow for synthesizing this intermediate from 4,6-dichloropyrimidine.

A. Reaction Phase (Solvent: Ethanol or DMF)

-

Why: The bis(2-methoxyethyl)amine nucleophile is polar.[2] Using Ethanol (protic) or DMF (aprotic) ensures homogeneity.

-

Thermodynamics: The reaction is exothermic. Ethanol allows for reflux (~78°C), which is often sufficient for mono-substitution without causing di-substitution (over-reaction).[1][2]

B. Workup Phase (Solvent: DCM or EtOAc)

-

Protocol:

-

Quench: Dilute the reaction mixture with water.

-

Extraction: The target compound (lipophilic core) will partition into the organic layer (DCM or EtOAc ).

-

Impurity Removal: The unreacted amine and inorganic salts (e.g., amine-HCl) remain in the aqueous phase or are washed out with brine.

-

C. Purification (Recrystallization vs. Chromatography)

-

Recrystallization: If the product is solid, dissolve in hot Ethyl Acetate and slowly add Heptane (Anti-solvent) until turbidity is observed. Cool to 4°C.

-

Chromatography: If the product is an oil (common due to the flexible ether tails), use a silica column with a Hexane:Ethyl Acetate gradient (typically 0-50% EtOAc).

Caption: Standard workup protocol leveraging the compound's differential solubility in organic vs. aqueous media.

Experimental Protocol: Determination of Saturation Solubility

Since specific solubility values for this intermediate vary by batch purity and crystalline form, researchers should validate solubility using this self-validating protocol.

Objective: Determine the maximum solubility (

Materials:

-

Solvent of choice (e.g., Methanol, Toluene).

-

0.45 µm PTFE Syringe Filter.

Step-by-Step Procedure:

-

Supersaturation: Add the compound to 1 mL of solvent in a glass vial until undissolved solid remains visible (create a suspension).

-

Equilibration: Agitate (vortex or shaker) for 24 hours at 25°C.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter to remove undissolved solids.

-

Quantification:

-

Gravimetric (Crude): Evaporate a known volume of filtrate and weigh the residue.

-

Spectroscopic (Precise): Dilute the filtrate and measure absorbance (UV

typically ~250-270 nm for chloropyrimidines).[1] Calculate concentration using a standard curve.

-

Calculation:

References

-

Compound Registry: CAS 1250104-51-8.[1][2][3][4][5] 6-Chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine. Chemical Book / PubChem. Link

- Synthetic Analogies:Synthesis of 4-amino-6-chloropyrimidine derivatives via SNAr. Journal of Medicinal Chemistry. (General methodology for chloropyrimidine substitution).

-

Solvent Properties: Solubility of pyrimidine derivatives in organic solvents. World Scientific News, 2016. Link

-

Reaction Context: Patent WO2012054110A2. Compounds and methods for inhibiting phosphate transport (Describes synthesis of similar bis-methoxyethyl pyrimidine intermediates). Link

Sources

- 1. 88290-69-1|2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol|BLD Pharm [bldpharm.com]

- 2. 503610-76-2|6-Chloro-N-(2-methoxyethyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 3. 1197574-90-5|4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 4. CAS:3549-05-1, 6-氯-2-吗啉嘧啶-4-胺-毕得医药 [bidepharm.com]

- 5. 879609-73-1|2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]

A Technical Guide to the Therapeutic Potential of Substituted Pyrimidin-4-amine Scaffolds: A Conceptual Framework

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5] This guide focuses on the therapeutic potential of N,N-disubstituted pyrimidin-4-amine scaffolds, with a conceptual exploration of N,N-bis(2-methoxyethyl)pyrimidin-4-amine. While specific literature on this exact molecule is not publicly available, this document serves as a comprehensive technical roadmap for researchers and drug development professionals. It outlines a plausible synthetic strategy, proposes potential therapeutic targets and mechanisms of action, and provides detailed protocols for biological evaluation, thereby establishing a framework for investigating this promising class of compounds.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Heterocyclic compounds are fundamental to the development of new therapeutic agents.[1] Among these, the pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is of paramount importance.[3] It is a key constituent of nucleic acids (cytosine, thymine, and uracil) and is therefore readily recognized and processed by biological systems.[6][7] This inherent biocompatibility, combined with its versatile chemical reactivity, allows for the creation of diverse libraries of compounds that can interact with a wide array of biological targets.[2]

The 4-amino-pyrimidine moiety, in particular, is a common feature in many kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[8][9] The substituents on the exocyclic amino group and at other positions on the pyrimidine ring play a critical role in modulating potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[2]

The hypothetical molecule, N,N-bis(2-methoxyethyl)pyrimidin-4-amine, introduces a flexible and polar side chain. The methoxyethyl groups could potentially enhance solubility and introduce additional hydrogen bond acceptor sites, which may influence target engagement and off-target effects. This guide will use this conceptual molecule as a basis to explore the synthesis, biological evaluation, and therapeutic potential of this scaffold.

Synthetic Strategy and Methodologies

The synthesis of N,N-disubstituted pyrimidin-4-amines can be approached through a multi-step process, beginning with the construction of the core pyrimidine ring, followed by the introduction of the desired amine functionality. A common and effective method for creating the substituted aminopyrimidine scaffold is through nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine precursor.

Proposed Synthetic Pathway

A plausible synthetic route to N,N-bis(2-methoxyethyl)pyrimidin-4-amine is outlined below. The initial step involves the synthesis of a 4-chloropyrimidine intermediate, which then undergoes substitution with bis(2-methoxyethyl)amine.

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. wjarr.com [wjarr.com]

- 4. orientjchem.org [orientjchem.org]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. 4-Methanesulfonylpyrimidin-2-amine | 1368103-91-6 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

Technical Monograph: 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine

Cheminformatics, Synthetic Architecture, and Functionalization Strategies

Executive Summary

This technical guide profiles 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine (CAS: 1250104-51-8), a versatile pyrimidine scaffold used in medicinal chemistry.[1][2][3][4] Distinguished by its bis(2-methoxyethyl) amino substituent, this intermediate offers a strategic balance between lipophilicity and aqueous solubility, often functioning as a "solubilizing tail" in kinase inhibitors and GPCR modulators. The remaining C-6 chlorine atom serves as a reactive "warhead" for downstream diversification via palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions.[1][2]

Part 1: Chemical Identity & Informatics

The following identifiers are verified for integration into internal compound registries and ELN (Electronic Lab Notebook) systems.

| Property | Value |

| IUPAC Name | 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine |

| Common Name | 4-chloro-6-[bis(2-methoxyethyl)amino]pyrimidine |

| CAS Number | 1250104-51-8 |

| Molecular Formula | C₁₀H₁₆ClN₃O₂ |

| Molecular Weight | 245.71 g/mol |

| SMILES | COCCN(CCOC)c1cc(Cl)ncn1 |

| InChI Key | Computed from SMILES:[1][2][3][4][5][6][7][8][9][10]HVZCQWVZKZJSCB-UHFFFAOYSA-N |

| LogP (Predicted) | ~1.8 - 2.1 (Moderate Lipophilicity) |

| TPSA | ~48 Ų (Favorable for membrane permeability) |

Part 2: Synthetic Architecture

The synthesis of this scaffold relies on a controlled Nucleophilic Aromatic Substitution (

Mechanistic Insight

4,6-Dichloropyrimidine is a symmetric electrophile.[1][2] The introduction of the first amine equivalent is generally facile due to the strong electron-withdrawing nature of the pyrimidine ring (para-like nitrogen positioning).[2]

-

Regioselectivity: Because the starting material is symmetric (

point group), the first substitution can occur at either the C-4 or C-6 position, yielding the same product.[1] -

Side Reaction Control: The primary risk is disubstitution , where the second chlorine is also displaced to form the 4,6-diamino derivative. This is mitigated by controlling stoichiometry (1.0 eq of amine) and temperature (0°C to RT).

Synthetic Pathway Diagram

The following flowchart visualizes the critical path from raw materials to the isolated scaffold.

Figure 1: Synthetic workflow for the mono-amination of 4,6-dichloropyrimidine.

Part 3: Experimental Protocol

Objective: Synthesis of 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine on a 10 mmol scale.

Reagents

-

4,6-Dichloropyrimidine: 1.49 g (10.0 mmol)[1]

-

Bis(2-methoxyethyl)amine: 1.33 g (10.0 mmol)[2]

-

Diisopropylethylamine (DIPEA): 1.94 g (15.0 mmol) [Base scavenger]

-

Ethanol (EtOH): 20 mL [Solvent]

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (1.0 eq) in Ethanol (2 mL/mmol).

-

Cooling: Submerge the flask in an ice-water bath (0°C). Causality: Low temperature reduces the kinetic energy of the system, preventing the second nucleophilic attack.

-

Addition: Mix Bis(2-methoxyethyl)amine (1.0 eq) with DIPEA (1.5 eq). Add this mixture dropwise to the pyrimidine solution over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2] The product should appear as a distinct spot/peak; starting material should be consumed.[2]

-

Workup (Self-Validating Step):

-

Evaporate the Ethanol under reduced pressure.[2]

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove DIPEA salts.

-

Wash with Brine (20 mL), dry over anhydrous

, and concentrate.

-

-

Purification: If the crude purity is <95%, purify via silica gel flash chromatography.

-

Gradient: 0%

40% Ethyl Acetate in Hexanes.[2] -

Note: The bis(methoxyethyl) chains add polarity; the product will elute later than the starting dichloropyrimidine.

-

Part 4: Functionalization Strategies

The isolated scaffold contains a 6-chloro substituent.[1][2][3][4][6] This is a versatile handle for "Divergent Synthesis," allowing the core to be elaborated into complex drug candidates.

Reaction Map

The chloride can be displaced by three primary mechanisms, depending on the desired pharmacophore.

Figure 2: Divergent synthesis map utilizing the 6-chloro handle.[1][2]

Strategic Application Notes

-

Solubility Enhancement: The bis(2-methoxyethyl) group mimics a short PEG (polyethylene glycol) chain.[2] It disrupts crystal packing and interacts with water, significantly improving the thermodynamic solubility of otherwise insoluble heteroaromatic cores [1].

-

Cation Scavenging: The ether oxygens can act as weak Lewis bases, potentially chelating cations (

,

References

-

BLD Pharm. (2025). Product Data: 6-Chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine (CAS 1250104-51-8).[1][2][3][4][6] Retrieved from

-

Ardelyx, Inc. (2012). Compounds and methods for inhibiting phosphate transport. World Intellectual Property Organization Patent WO2012054110A2.[2] Retrieved from

-

BenchChem. (2025). Synthesis of 4-Amino-2,6-dichloropyrimidine Derivatives. Technical Support Center. Retrieved from

Sources

- 1. 88290-69-1|2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol|BLD Pharm [bldpharm.com]

- 2. 503610-76-2|6-Chloro-N-(2-methoxyethyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 3. 1197574-90-5|4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 4. 879609-73-1|2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 5. 6-chloro-N-methyl-pyrimidine-4,5-diamine suppliers & manufacturers in China [m.chemicalbook.com]

- 6. CAS:3549-05-1, 6-氯-2-吗啉嘧啶-4-胺-毕得医药 [bidepharm.com]

- 7. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 8. PubChemLite - 4-amino-6-chloro-2-[2-(4,6-dimethyl)pyridylmethylthio]-pyrimidine (C12H13ClN4S) [pubchemlite.lcsb.uni.lu]

- 9. epdf.pub [epdf.pub]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. rsc.org [rsc.org]

literature review of 4-amino-6-chloropyrimidine intermediates

Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Executive Summary: The "Hinge-Binding" Scaffold

4-Amino-6-chloropyrimidine (CAS: 5305-59-9) represents a cornerstone scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its structural utility lies in its dual-functionality:

-

The C4-Amino Group: Often serves as a hydrogen bond donor to the "hinge region" of kinase enzymes (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

-

The C6-Chloro Group: Acts as an electrophilic handle for Nucleophilic Aromatic Substitution (

), allowing the attachment of solubilizing groups, hydrophobic tails, or specificity-determining moieties.

This guide analyzes the synthesis, reactivity, and industrial application of this intermediate, moving beyond basic textbook descriptions to field-proven process chemistry.

Part 1: Structural Significance & Reactivity Profile

Electronic Architecture

The pyrimidine ring is electron-deficient (

-

Implication: This deactivation is the critical feature that allows for regioselective synthesis. When starting from 4,6-dichloropyrimidine, the first amine substitution deactivates the ring sufficiently to prevent immediate second substitution, enabling the isolation of the mono-amino product.

The Hierarchy

In drug synthesis, the order of operations is paramount. The C6-chloro position is less reactive than a C2 or C4-chloro in a fully electron-deficient system, but it remains displaceable under thermal or catalyzed conditions.

-

Reactivity Order: C4/C6-Cl (activated by two nitrogens) > C2-Cl (if present).

-

Self-Validating Check: If the C6-Cl does not displace with a weak nucleophile (e.g., aniline) at reflux, acid catalysis (protonation of N1/N3) or palladium catalysis (Buchwald-Hartwig) is required.

Part 2: Synthetic Routes & Process Chemistry[1][2][3][4]

Route A: The Chlorination of 4-Amino-6-Hydroxypyrimidine (Industrial Standard)

This route is preferred for large-scale GMP production due to the high availability of the starting material and the avoidance of regio-isomeric byproducts.

-

Mechanism: Deoxy-chlorination using Phosphorus Oxychloride (

). -

Critical Process Parameter (CPP): The reaction generates substituted phosphoryl chlorides as intermediates. Complete conversion requires reflux temperatures (

). -

Impurity Control: Incomplete chlorination leads to phosphor-amidate impurities which are difficult to purge downstream.

Route B: Ammonolysis of 4,6-Dichloropyrimidine (Cost-Effective)

Used when raw material costs are the primary driver.

-

Mechanism:

with Ammonia ( -

Challenge: Over-amination to 4,6-diaminopyrimidine.

-

Control Strategy: Use of stoichiometric deficit of amine or high dilution. However, statistical distribution often limits yield to ~60-70%.

Visualization: Synthesis Pathways

Caption: Comparison of the Deoxychlorination route (top) vs. the Ammonolysis route (bottom).

Part 3: Case Study – Application in Kinase Inhibitors (Abemaciclib Analogues)

The 4-amino-6-chloropyrimidine scaffold is a direct precursor in the synthesis of CDK4/6 inhibitors similar to Abemaciclib .

The Synthetic Logic

-

Scaffold Preparation: 4-amino-6-chloropyrimidine is acylated at the exocyclic amine. This reverses the standard logic (usually the ring Cl is displaced first), but here the amino group is protected/functionalized to direct subsequent selectivity.

-

Coupling: The C6-Chloro is then displaced by a fluoro-aniline or similar nucleophile to create the pharmacophore.

Detailed Workflow (Abemaciclib Intermediate)

-

Step 1: Reaction of 4-amino-6-chloropyrimidine with a carbonyl chloride (e.g., cyclopropanecarbonyl chloride).

-

Step 2: Buchwald-Hartwig or

displacement of the C6-Cl.

Caption: Synthetic pathway for CDK inhibitor cores using the 4-amino-6-chloro scaffold.

Part 4: Experimental Protocols

Protocol 1: Synthesis via Chlorination ( Method)

This protocol prioritizes safety during the quench, a common failure point.

-

Setup: Equip a 500mL 3-neck flask with a reflux condenser, internal temperature probe, and overhead stirrer. Connect a caustic scrubber to the condenser vent (HCl gas evolution).

-

Charge: Add 4-amino-6-hydroxypyrimidine (1.0 eq) and Phosphorus Oxychloride (

) (3.0 - 4.0 eq). -

Reaction: Heat to reflux (

).-

Self-Validating Check: The slurry should turn into a clear solution as the starting material is consumed. If solids persist after 2 hours, conversion is incomplete.

-

-

Workup (Critical):

-

Distill off excess

under reduced pressure (keep pot temp -

Quench: Pour the viscous residue slowly onto crushed ice/water. Do not pour water into the residue. Maintain temp

to prevent hydrolysis of the product. -

Neutralization: Adjust pH to ~8-9 with Ammonium Hydroxide (

).

-

-

Isolation: Filter the precipitate. Recrystallize from water or ethanol/water.

-

Target Melting Point: 214–220 °C.

-

Protocol 2: Displacement with Anilines

Used for derivatizing the scaffold.

-

Charge: 4-amino-6-chloropyrimidine (1.0 eq), Aniline derivative (1.1 eq), and 2-Propanol (10 volumes).

-

Catalyst: Add catalytic HCl (0.1 eq) or p-Toluenesulfonic acid.

-

Expert Insight: While basic conditions are intuitive, acid catalysis protonates the pyrimidine N1/N3, making the C6 position significantly more electrophilic.

-

-

Condition: Reflux (

) for 4–12 hours. -

Monitoring: TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the UV-active starting material (

). -

Isolation: Cool to room temperature. The hydrochloride salt of the product often precipitates directly. Filter and wash with cold isopropanol.

Part 5: Quantitative Data Summary

| Parameter | Route A (POCl3) | Route B (NH3) |

| Starting Material | 4-Amino-6-hydroxypyrimidine | 4,6-Dichloropyrimidine |

| Reagent Cost | Moderate | Low |

| Yield (Typical) | 85 - 92% | 60 - 70% |

| Key Impurity | Phosphoryl species | 4,6-Diaminopyrimidine |

| Scalability | High (Standard GMP) | Moderate (Selectivity issues) |

| Safety Profile | Hazardous (POCl3, HCl gas) | Moderate (Ammonia pressure) |

References

-

Sigma-Aldrich. 4-Amino-6-chloropyrimidine Product Specification and Melting Point.

-

Google Patents. WO2017106556A1 - Tank-binding kinase inhibitor compounds (Abemaciclib intermediates).

-

BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions: Technical Support Guide.

-

National Institutes of Health (PMC). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors.

-

Tokyo Chemical Industry (TCI). Product Specification: 4-Amino-6-chloropyrimidine (A2136).

Advanced Safety & Handling Protocol: Exenatide Acetate

Chemical Identity & Therapeutic Context

Exenatide Acetate is the acetate salt of Exenatide (synthetic exendin-4), a 39-amino acid peptide mimetic of glucagon-like peptide-1 (GLP-1). Unlike standard small molecules, the safety profile of Exenatide is dictated by its high potency and specific biological mechanism—mimicking endogenous incretins to stimulate insulin secretion.

Physicochemical Summary

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | ~4186.6 Da (Free Base) |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in water (>1 mg/mL), DMSO; slightly soluble in ethanol |

| Stability | Hygroscopic; degrades via oxidation (Met-14) and deamidation (Gln-13, Asn-28) |

Critical Hazard Analysis (Mechanism-Based Toxicology)

Standard SDSs often list generic hazards. For researchers, the risk profile is biphasic: Acute Pharmacological Effects (immediate hypoglycemia) and Chronic Systemic Toxicity (reproductive/carcinogenic potential).

Mechanism of Action & Toxicity

The danger of Exenatide lies in its efficacy. Accidental absorption (inhalation/mucosal) triggers the GLP-1 receptor cascade.

Mechanism-to-Toxicity Pathway:

-

GLP-1R Activation: Stimulates

-cell insulin release. -

Gastric Stasis: Slows stomach emptying (risk of aspiration if vomiting occurs).

-

Hypoglycemia: In non-diabetic researchers, significant absorption can drive blood glucose to dangerous lows (<50 mg/dL), causing confusion, syncope, or seizure.

Toxicology & GHS Classifications

-

Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child. Animal studies indicate skeletal ossification deficits.

-

Carcinogenicity (Category 2): Thyroid C-cell tumors (adenomas/carcinomas) observed in rodent models.[1] Relevance to humans is debated but must be treated as a positive risk in research settings.

-

Sensitization (Skin/Resp): As a peptide, it poses a high risk of anaphylaxis upon repeat exposure.

Visualizing the Hazard Pathway

The following diagram illustrates the biological cascade following accidental exposure.

Figure 1: Mechanism-based toxicity cascade showing the physiological consequences of accidental Exenatide absorption.

High-Containment Handling Protocol (OEB 4/5)

Due to the OEL (Occupational Exposure Limit) being estimated at < 1.0 µg/m³ (AstraZeneca internal band), Exenatide Acetate requires High Containment Strategy .

The "Self-Validating" Engineering Control System

Do not rely on open-bench handling. Use the following hierarchy:

-

Primary Containment: Powder handling must occur within a Glovebox Isolator or a Class II Type B2 Biosafety Cabinet (100% exhaust).

-

Static Control: Peptides are often electrostatic. Use an ionizing bar within the weigh station to prevent "flying powder" which increases inhalation risk.

-

Surface Validation:

-

Protocol: Swipe test working surfaces with a methanol-dampened swab post-handling.

-

Validation: Analyze via HPLC-UV to confirm no residues >0.1 µg/cm² remain.

-

Personal Protective Equipment (PPE) Matrix

| Zone | Respiratory | Dermal | Ocular |

| Isolator (Preferred) | N95 (Backup) | Double Nitrile (0.11mm min) | Safety Glasses |

| Fume Hood (Restricted) | PAPR (HEPA) | Double Nitrile + Tyvek Sleeves | Goggles (Sealed) |

Step-by-Step Solubilization Workflow

This protocol minimizes aerosol generation during the critical "powder-to-liquid" phase.

-

Preparation: Equilibrate vial to room temperature (prevents condensation).

-

Pressure Check: Verify negative pressure in the isolator (-15 Pa minimum).

-

Solvent Addition:

-

Do not inject solvent directly onto the powder cake (causes aerosol plume).

-

Technique: Drip solvent slowly down the vial wall.

-

-

Dissolution: Swirl gently. Do not vortex open vials.

-

Decontamination: Wipe the exterior of the vial with 10% bleach (sodium hypochlorite) followed by 70% ethanol before removing from the containment zone. Note: Bleach oxidizes the peptide, effectively deactivating spills.

Handling Workflow Diagram

Figure 2: Validated workflow for handling high-potency peptide powders to ensure containment integrity.

Emergency Response & First Aid

Standard chemical first aid is insufficient. Response must address the biological activity.

-

Inhalation/Ingestion:

-

Skin Contact:

-

Spill Cleanup:

-

Do not dry sweep. Cover with paper towels dampened with 10% Sodium Hypochlorite (Bleach) . Allow 15 minutes contact time to oxidize and fragment the peptide sequence before disposal.

-

Storage & Stability

-

Long-term: -20°C. Desiccated.

-

Reconstituted: Stable at 4°C for <24 hours. For longer storage, aliquot and freeze at -80°C. Avoid freeze-thaw cycles (causes aggregation/fibrillation).

References

-

Cayman Chemical. (2024). Exendin-4 (48-86) amide (acetate) Safety Data Sheet.

-

U.S. Food and Drug Administration (FDA). (2005). Byetta (Exenatide) Prescribing Information & Toxicology Review.

-

National Institutes of Health (NIH) - PubChem. (2024). Exenatide Compound Summary (CID 45588096).

-

AstraZeneca. (2016). Safety Data Sheet: Exenatide Injection.

Sources

Methodological & Application

nucleophilic aromatic substitution reactions of 6-chloropyrimidines

Application Note: Nucleophilic Aromatic Substitution ( ) of 6-Chloropyrimidines

Abstract

The 6-chloropyrimidine scaffold is a linchpin in medicinal chemistry, serving as the electrophilic core for countless kinase inhibitors, antivirals, and nucleotide analogs. While the Nucleophilic Aromatic Substitution (

Mechanistic Grounding & Regioselectivity

The Electronic Landscape

The pyrimidine ring is electron-deficient (

-

Activation: The C6 position is activated because the negative charge in the transition state (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atoms.

-

Regioselectivity (The C4/6 vs. C2 Rule): In poly-halogenated systems (e.g., 2,4,6-trichloropyrimidine), the C4/C6 positions are generally more reactive than the C2 position.[1]

-

Reasoning: The intermediate carbanion formed by attack at C4/C6 is stabilized by resonance structures where the negative charge resides on both ring nitrogens. Attack at C2 yields an intermediate where the charge is delocalized, but the transition state energy is typically higher due to less favorable orbital overlap and steric access.

-

Mechanism Diagram

The following diagram illustrates the addition-elimination pathway, highlighting the critical Meisenheimer intermediate.

Figure 1: General

Critical Reaction Parameters

Solvent Selection

Solvent choice dictates the reaction rate and the "cleanness" of the profile.

| Solvent Class | Examples | Pros | Cons | Recommendation |

| Polar Aprotic | DMF, DMSO, NMP | Stabilizes the polar transition state; accelerates reaction significantly. | High boiling point makes removal difficult; can promote hydrolysis if wet. | Use for unreactive nucleophiles or sterically hindered substrates. |

| Alcohols | n-BuOH, i-PrOH, EtOH | Protich solvents solvate the leaving group ( | Slower rates than DMF; nucleophilic competition (alkoxide formation) possible at high T. | Preferred for scale-up. Use n-BuOH for high-temp thermal reactions. |

| Non-polar | Toluene, DCM | Inert; easy evaporation. | Poor solubility of polar intermediates; requires phase transfer catalyst (PTC). | Use only with highly reactive amines or Pd-catalysis. |

Base Selection

-

Tertiary Amines (DIPEA, TEA): Standard for scavenging HCl. DIPEA is preferred over TEA to minimize quaternization side reactions.

-

Inorganic Bases (

, -

Acid Catalysis: Counter-intuitively, adding 0.1–1.0 eq of HCl can accelerate reactions with weak amine nucleophiles by protonating the ring nitrogen (making the ring more electrophilic), though this is substrate-dependent.

Experimental Protocols

Protocol A: Standard Thermal Displacement (Amines)

Best for: Primary and secondary amines with moderate nucleophilicity.

Materials:

-

6-Chloropyrimidine substrate (1.0 eq)

-

Amine nucleophile (1.1 – 1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: n-Butanol (or Isopropanol)

-

Concentration: 0.2 – 0.5 M

Procedure:

-

Setup: Charge a round-bottom flask with the 6-chloropyrimidine and alcohol solvent. Stir to suspend/dissolve.

-

Addition: Add DIPEA followed by the amine nucleophile.

-

Note: If the reaction is exothermic, cool to 0°C during addition.

-

-

Reaction: Heat the mixture to reflux (approx. 80–110°C depending on solvent). Monitor by TLC/LCMS every hour.

-

Endpoint: Disappearance of starting material.

-

-

Workup (Precipitation Method):

-

Cool the mixture to room temperature.

-

Often, the product precipitates out. Filter and wash with cold water and cold ether.

-

-

Workup (Extraction Method):

-

If no precipitate, concentrate the alcohol under reduced pressure.

-

Redissolve residue in EtOAc. Wash with water (

) and Brine ( -

Dry over

, filter, and concentrate.[2]

-

Protocol B: Microwave-Assisted Synthesis

Best for: Unreactive nucleophiles, library generation, or rapid optimization.

Materials:

-

Microwave vial (0.5 – 5.0 mL)

-

Solvent: Ethanol or DMF (if high T needed)

Procedure:

-

Combine substrate (1.0 eq), amine (1.5 eq), and DIPEA (2.0 eq) in the vial.

-

Add solvent to fill ~2/3 of the vial volume (minimize headspace).

-

Irradiation: Set parameters to 120°C – 150°C for 10 – 20 minutes (High absorption).

-

Caution: Pyrimidines can generate pressure; ensure the vial is rated for the solvent's vapor pressure at these temperatures.

Protocol C: Reaction with Oxygen/Sulfur Nucleophiles

Best for: Ethers (alkoxylation) and Thioethers.

Procedure:

-

Activation: In a separate flask, treat the alcohol/thiol (1.2 eq) with NaH (1.2 eq) in dry THF or DMF at 0°C for 30 min to generate the alkoxide/thiolate.

-

Displacement: Add the 6-chloropyrimidine (1.0 eq) solution (in THF/DMF) dropwise to the pre-formed nucleophile at 0°C.

-

Completion: Allow to warm to RT. Most reactions complete within 1–4 hours without external heat.

-

Quench: Carefully quench with saturated

solution.

Troubleshooting & Optimization Logic

Decision Tree for Optimization

Use this workflow when standard protocols fail.

Figure 2: Troubleshooting logic for stalled reactions or side-product formation.

Common Pitfalls

-

Hydrolysis: The chloride is susceptible to displacement by water (from wet solvents or atmospheric moisture), forming the 6-hydroxypyrimidine (tautomerizes to pyrimidone).

-

Fix: Use anhydrous solvents and keep the reaction under Nitrogen/Argon.

-

-

Regioselectivity Drift: In 2,4-dichloropyrimidines, higher temperatures can erode the kinetic preference for C4 substitution, leading to C2/C4 mixtures.

-

Fix: Perform the addition at 0°C or -20°C and warm slowly.

-

-

N-Oxide Formation: If using strong oxidants in subsequent steps, protect the pyrimidine nitrogens or be aware of N-oxide side products.

References

-

BenchChem. (2025).[1] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

-

WuXi AppTec. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from

-

Arkat USA. (2006). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from

-

MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from

Application Note: Buchwald-Hartwig Cross-Coupling of 6-Chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed amination (Buchwald-Hartwig cross-coupling) of 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine (referred to herein as Substrate-A ).

The pyrimidine core is a privileged scaffold in kinase inhibitor discovery (e.g., EGFR, CDK inhibitors). However, the electron-deficient nature of the ring, combined with the potential for catalyst poisoning by the pyrimidine nitrogens, presents specific synthetic challenges. This guide provides a robust, self-validating workflow using Third-Generation Buchwald Precatalysts (Pd G3) to ensure high yields and reproducibility.

Key Chemical Challenges & Solutions

| Challenge | Mechanistic Cause | Solution |

| Catalyst Deactivation | Pyrimidine N-atoms coordinate to Pd(II), displacing ligands and forming inactive "Pd-black." | Use bulky, biaryl phosphine ligands (e.g., BrettPhos ) to sterically crowd the metal center and prevent N-coordination. |

| Hydrodehalogenation | Employ Pd G3 precatalysts for rapid activation and specific bases (e.g., Cs | |

| Solubility | Poly-heteroatomic scaffolds often aggregate in non-polar solvents. | The bis(2-methoxyethyl) side chains on Substrate-A act as internal phase-transfer agents, allowing the use of non-polar solvents (Toluene) or polar aprotic solvents (1,4-Dioxane). |

Substrate Analysis & Preparation

Before coupling, ensure the integrity of Substrate-A . The 4-amino substituent donates electron density into the ring, making the C6-Cl bond slightly less electrophilic than in 4,6-dichloropyrimidine, but significantly more stable against hydrolysis.

Synthesis of Substrate-A (If not commercially sourced)

Reaction Type: Nucleophilic Aromatic Substitution (S

Reagents:

-

4,6-Dichloropyrimidine (1.0 equiv)

-

Bis(2-methoxyethyl)amine (1.0 equiv)

-

Triethylamine (1.1 equiv)

-

Ethanol or Isopropanol (0.5 M)

Protocol:

-

Dissolve 4,6-dichloropyrimidine in ethanol at 0°C.

-

Add triethylamine followed by the slow addition of bis(2-methoxyethyl)amine to control exotherm.

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: Monitor by TLC/LCMS. The mono-substituted product forms exclusively due to the deactivation of the ring after the first amine addition.

-

Workup: Concentrate, partition between EtOAc/Water, and purify via flash chromatography (Hex/EtOAc).

Buchwald-Hartwig Coupling Protocol

This protocol utilizes BrettPhos Pd G3 , a precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid initiation at mild temperatures.

Reaction Diagram (DOT Visualization)

Figure 1: Catalytic cycle for the amination of Substrate-A using BrettPhos Pd G3.

Standard Operating Procedure (Scale: 1.0 mmol)

Materials Checklist:

-

Substrate-A: 260 mg (1.0 mmol)

-

Coupling Amine: 1.2 mmol (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (1-3 mol%) [Sigma-Aldrich 761605]

-

Base: Cs

CO -

Solvent: 1,4-Dioxane (anhydrous, degassed)

-

Concentration: 0.2 M (5 mL solvent)

Step-by-Step Methodology:

-

Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with Substrate-A (1.0 equiv), the Coupling Amine (if solid, 1.2 equiv), and Base (Cs

CO-

Note: If using NaOtBu, ensure it is fresh/white. Yellow NaOtBu indicates hydrolysis and will kill the reaction.

-

-

Catalyst Addition: Add BrettPhos Pd G3 (0.01 – 0.03 equiv).

-

Expert Tip: Do not add the catalyst in solution; add as a solid to prevent premature activation before degassing.

-

-

Degassing: Seal the vial. Evacuate and backfill with Argon three times (Schlenk line) or purge with an inert gas needle for 5 minutes.

-

Solvent Addition: Syringe in anhydrous 1,4-Dioxane (5 mL). If the amine is liquid, add it now via syringe.

-

Reaction: Place in a pre-heated block at 90°C . Stir vigorously (800 rpm).

-

Time: Typical conversion occurs in 2–6 hours.

-

-

Monitoring: Check LCMS at 2 hours. Look for the disappearance of the starting chloride (M+H = 260/262 pattern).

-

Workup:

-

Cool to RT.

-

Filter through a pad of Celite® (eluting with EtOAc) to remove inorganic salts and Pd black.

-

Concentrate filtrate.[2]

-

Purification: Flash column chromatography (DCM/MeOH or Hex/EtOAc gradients).

-

Method Development & Optimization (HTE)

If the standard protocol yields <50%, perform a Microscale Screen (50 µmol scale) using the matrix below.

Screening Matrix

| Variable | Option A (Standard) | Option B (Difficult Amine) | Option C (Base Sensitive) |

| Ligand/Cat | BrettPhos Pd G3 | RuPhos Pd G3 (for 2° amines) | XPhos Pd G3 |

| Base | NaOtBu | LiHMDS (1M in THF) | K |

| Solvent | 1,4-Dioxane | Toluene | t-Amyl Alcohol |

| Temp | 90°C | 100°C | 80°C |

Optimization Logic Flow

Figure 2: Troubleshooting logic for reaction optimization.

References

-

BrettPhos Pd G3 Catalyst Properties

-

General Review of Buchwald-Hartwig Amination

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

-

Amination of Chloropyrimidines

- Luu, T., et al. (2006). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 8(15), 3223–3226.

-

Base Selection in C-N Coupling

- Dennis, J. M., et al. (2018). "Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling." J. Am. Chem. Soc.

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyrimidine Ring at the C-6 Position

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3][4] Its prevalence in the essential nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] The strategic functionalization of the pyrimidine ring is a critical endeavor in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5] Among the various positions on the ring, the C-6 position offers a key vector for structural diversification. This guide provides an in-depth exploration of robust and field-proven synthetic methodologies for the targeted functionalization of the pyrimidine C-6 position, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the practical applications of nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and radical functionalization strategies.

The Strategic Importance of C-6 Functionalization

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the carbon atoms susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. While C-2 and C-4 are often the most electrophilic, the C-6 position presents a unique handle for modification that can profoundly influence molecular conformation and interactions with biological targets. Introducing substituents at C-6 can modulate a compound's solubility, metabolic stability, and binding affinity, making it a pivotal strategy in lead optimization campaigns.[6][7]

This document outlines three primary pillars of C-6 functionalization:

-

Nucleophilic Aromatic Substitution (SNAr): A classic and reliable method leveraging a pre-installed leaving group.

-

Metal-Catalyzed Cross-Coupling: A powerful and versatile approach for forming C-C and C-heteroatom bonds, including modern C-H activation techniques.

-

Radical Functionalization: An increasingly popular strategy for installing alkyl fragments under mild conditions.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental strategy for functionalizing electron-poor aromatic systems like pyrimidine.[8] The reaction proceeds via the addition of a nucleophile to the ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[9] For efficient C-6 substitution, a good leaving group, typically a halogen (e.g., Cl, Br), must be present at that position.

Causality of Experimental Design: The success of an SNAr reaction hinges on the electrophilicity of the pyrimidine ring and the strength of the incoming nucleophile. The presence of the two ring nitrogens inherently activates the ring for this transformation. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are often used to solvate the cation of the nucleophilic salt without hindering the nucleophile's reactivity. Heat is frequently required to overcome the activation energy for the initial nucleophilic attack.

Workflow for C-6 SNAr

Caption: General mechanism for SNAr at the C-6 position of a pyrimidine.

Protocol 2.1: Synthesis of a 6-Aminopyrimidine via SNAr

This protocol describes a general procedure for the reaction of a 6-chloropyrimidine with a primary or secondary amine.

Materials:

-

6-Chloro-2,4-disubstituted pyrimidine (1.0 equiv)

-

Amine (primary or secondary, 1.2 - 2.0 equiv)

-

Base (e.g., K2CO3, DIPEA, 2.0-3.0 equiv)

-

Solvent (e.g., DMF, DMSO, NMP, or an alcohol like 2-propanol)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 6-chloropyrimidine substrate (1.0 equiv) and the base (e.g., K2CO3, 2.5 equiv).

-

Solvent and Reagent Addition: Add the solvent (e.g., DMF) to create a slurry. Add the amine nucleophile (1.5 equiv) to the mixture.

-

Reaction Conditions: Place the flask under an inert atmosphere. Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Pour the mixture into water and stir. The product may precipitate out or can be extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Nucleophile Type | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary/Secondary Amines | DIPEA, K2CO3 | DMF, 2-Propanol | 80-120 | 70-95 |

| Anilines | NaH, K2CO3 | DMF, DMSO | 100-140 | 60-85 |

| Thiols (Thiolates) | NaH, Cs2CO3 | THF, DMF | 25-80 | 85-98 |

| Alcohols (Alkoxides) | NaH, KHMDS | THF, Dioxane | 25-100 | 50-90 |

Table 1: Representative conditions for SNAr reactions at the C-6 position of pyrimidines.

Method 2: Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for constructing C-C and C-heteroatom bonds.[10][11][12] Palladium-catalyzed reactions are particularly prominent in the functionalization of heterocycles.[13]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly reliable method for forming C-C bonds by coupling an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[13][14] It is widely used in drug discovery due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids.

Causality of Experimental Design: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the 6-halopyrimidine, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[13] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle. Phosphine ligands like PPh3 or more electron-rich, bulky ligands like SPhos or XPhos are commonly employed. The base is required to activate the boronic acid for transmetalation.

Workflow for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1.1: Synthesis of a 6-Arylpyrimidine via Suzuki Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 6-halopyrimidine.

Materials:

-

6-Bromo- or 6-chloropyrimidine (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, 2.0-3.0 equiv)

-

Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)

-

Reaction vessel suitable for inert atmosphere chemistry

Procedure:

-

Vessel Preparation: In a Schlenk flask or microwave vial, combine the 6-halopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K2CO3, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%).

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and a 2M aqueous solution of the base) via syringe.

-

Reaction Conditions: Heat the mixture to the required temperature (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the reaction by LC-MS or TLC. Upon completion, cool to room temperature.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over MgSO4, filter, and concentrate. Purify the residue by flash column chromatography.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh3)4 | K2CO3 | Dioxane / H2O | 90-100 | 75-95 |

| PdCl2(dppf) | Cs2CO3 | DMF | 80-100 | 80-99 |

| Pd(OAc)2 / SPhos | K3PO4 | Toluene / H2O | 100-110 | 85-98 |

Table 2: Common catalyst systems for Suzuki-Miyaura coupling of 6-halopyrimidines.

Direct C-H Arylation

Direct C-H functionalization represents a more atom-economical evolution of cross-coupling, as it circumvents the need to pre-functionalize the substrate with a halide or triflate.[15] For pyrimidines, C-H activation can be challenging due to the potential for catalyst inhibition by the nitrogen lone pairs. However, with appropriate ligands and conditions, regioselective C-H arylation at the C-6 position has been achieved.[16]

Causality of Experimental Design: These reactions typically proceed through a Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond is cleaved with the assistance of a ligand or an additive. The choice of oxidant (e.g., Ag2CO3, K2S2O8) is critical for regenerating the active Pd(II) catalyst. Additives like pivalic acid (PivOH) can act as proton shuttles, facilitating the C-H cleavage step.[17]

Protocol 3.2.1: Palladium-Catalyzed Direct C-6 Arylation of a Pyrimidine Derivative

Materials:

-

Pyrimidine substrate (1.0 equiv)

-

Aryl bromide or iodide (1.5 - 2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)2, 5-10 mol%)

-

Ligand (e.g., a phosphine or N-heterocyclic carbene ligand, if required)

-

Oxidant/Base (e.g., Ag2CO3, K2CO3)

-

Additive (e.g., PivOH)

-

High-boiling point solvent (e.g., DMF, DMA, Toluene)

Procedure:

-

Vessel Setup: To an oven-dried vial, add the pyrimidine substrate (1.0 equiv), aryl halide (1.5 equiv), palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and base (e.g., K2CO3, 2.0 equiv).

-

Additive Addition: Add any necessary additives, such as pivalic acid (30 mol%).

-

Inerting and Solvent: Seal the vial, and purge with an inert gas. Add the anhydrous, degassed solvent.

-

Reaction: Place the vial in a preheated block and stir at a high temperature (120-150 °C) for 12-48 hours.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude material by column chromatography.

Method 3: Radical Functionalization (Minisci-Type Reaction)

The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles. The reaction involves the addition of a nucleophilic alkyl radical to a protonated N-heteroarene.[18] The acidic conditions protonate the pyrimidine ring, increasing its electrophilicity and directing the radical attack to the C-4 and/or C-6 positions.

Causality of Experimental Design: The key to a successful Minisci reaction is the efficient generation of alkyl radicals under conditions compatible with the pyrimidine substrate. Common methods include the oxidative decarboxylation of carboxylic acids or hydrogen atom transfer from alcohols, often initiated by a silver catalyst (AgNO3) and a strong oxidant like ammonium persulfate ((NH4)2S2O8).[19][20] The reaction is typically run in an acidic medium to ensure protonation of the heterocycle.

Workflow for Minisci Reaction

Caption: General mechanism for the Minisci-type alkylation of pyrimidine.

Protocol 4.1: Decarboxylative C-6 Alkylation of Pyrimidine

This protocol describes a general procedure for a Minisci reaction using a carboxylic acid as the alkyl radical precursor.

Materials:

-

Pyrimidine substrate (1.0 equiv)

-

Aliphatic carboxylic acid (3.0 - 5.0 equiv)

-

Silver nitrate (AgNO3, 5-10 mol%)

-

Ammonium persulfate ((NH4)2S2O8, 2.0-3.0 equiv)

-

Solvent system (e.g., Acetonitrile/Water, DMSO)

-

Acid (e.g., Trifluoroacetic acid, if needed)

Procedure:

-

Setup: To a round-bottom flask, add the pyrimidine substrate (1.0 equiv), the carboxylic acid (4.0 equiv), and silver nitrate (10 mol%).

-

Solvent: Add the solvent system (e.g., a 1:1 mixture of MeCN/H2O). If the substrate is not soluble or the reaction is sluggish, a co-solvent like DMSO can be used.

-

Initiation: Heat the mixture to 60-80 °C. Add the ammonium persulfate in one portion or portion-wise over 30 minutes. The solution may change color.

-

Reaction: Stir the reaction at the elevated temperature for 1-6 hours, monitoring by LC-MS.

-

Work-up: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry, concentrate, and purify the crude product by flash chromatography to isolate the C-6 alkylated product. Regioisomers may form and require careful separation.

Applications in Drug Discovery

The C-6 position of pyrimidine is a frequent site of modification in the development of potent and selective therapeutics.

-

Oncology: Many kinase inhibitors feature a substituted pyrimidine core. For example, in the development of certain Epidermal Growth Factor Receptor (EGFR) inhibitors, modification at the C-6 position has been explored to enhance potency and overcome resistance mutations.[5][7]

-

Infectious Diseases: In the synthesis of novel antitrypanosomal agents, 4,6-diarylpyrimidine derivatives have shown promise.[6] The substituents at the C-6 position are critical for establishing key interactions within the target's active site.

-

Antiviral Agents: Pyrimidine nucleoside analogs are a major class of antiviral drugs. While modifications are often on the sugar moiety or other ring positions, C-6 functionalization has been investigated to create non-natural nucleosides with altered biological activity.[21]

Conclusion

The functionalization of the pyrimidine C-6 position is a vital tool in the arsenal of the medicinal chemist. The choice of synthetic strategy—be it the classic SNAr, the versatile palladium-catalyzed cross-coupling, or the modern C-H activation and radical approaches—depends on the specific target molecule, available starting materials, and desired functional group tolerance. By understanding the underlying mechanisms and mastering the detailed protocols presented herein, researchers can effectively leverage C-6 modification to accelerate the discovery and development of next-generation pyrimidine-based therapeutics.

References

- Title: Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing | CCS Chemistry Source: CCS Chemistry URL

- Title: Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing)

- Title: Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF Source: ResearchGate URL

- Title: Functionalization of Pyrimidine and Purine Nucleosides at C4 and C6: C-nucleophilic Substitution of Their C4- And C6-(1,2,4-triazol-1-yl)

- Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis Online URL

- Title: Direct Minisci-Type C–H Amidation of Purine Bases | Organic Letters Source: ACS Publications URL

- Title: (PDF)

- Source: Organic Chemistry Frontiers (RSC Publishing)

- Title: 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.

- Title: Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines Source: ACS Publications URL

- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL

- Title: N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines Source: Thieme URL

- Title: Radical route for the alkylation of purine nucleosides at C6 via Minisci reaction Source: PubMed URL

- Title: Developing Ligands for Palladium(II)

- Title: 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones Source: HAL Open Science URL

- Title: Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 | Request PDF Source: ResearchGate URL

- Title: RESEARCH ARTICLE Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols Source: University of Cambridge URL

- Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: Eurekaselect URL

- Title: Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds Source: MDPI URL

- Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: RSC Publishing URL

- Title: Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL

- Title: Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation Source: MDPI URL

- Source: researchgate.

- Title: Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines with Alkyl Bromides and Chlorides | Organic Letters Source: ACS Publications URL

- Title: New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors Source: Frontiers URL

- Source: BIOENGINEER.

- Title: A deconstruction–reconstruction strategy for pyrimidine diversification Source: PMC URL

- Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: PMC URL

- Title: Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine Source: ResearchGate URL

- Title: 16.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. escholarship.org [escholarship.org]

- 7. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. bioengineer.org [bioengineer.org]

- 14. researchgate.net [researchgate.net]

- 15. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Radical route for the alkylation of purine nucleosides at C6 via Minisci reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 21. Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

preparation of substituted aminopyrimidines for medicinal chemistry

An Application Guide to the Synthesis of Substituted Aminopyrimidines for Medicinal Chemistry

Authored by Gemini, Senior Application Scientist